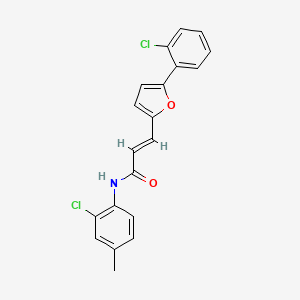

N-(2-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide

説明

Chemical Structure: The compound features an acrylamide backbone with a 2-chloro-4-methylphenyl group attached to the amide nitrogen and a 5-(2-chlorophenyl)furan-2-yl moiety at the α,β-unsaturated carbonyl position (Fig. 1) . Its molecular formula is C₂₁H₁₆Cl₂NO₂, with a molecular weight of 397.26 g/mol. Key structural characteristics include:

特性

CAS番号 |

853356-02-2 |

|---|---|

分子式 |

C20H15Cl2NO2 |

分子量 |

372.2 g/mol |

IUPAC名 |

(E)-N-(2-chloro-4-methylphenyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enamide |

InChI |

InChI=1S/C20H15Cl2NO2/c1-13-6-9-18(17(22)12-13)23-20(24)11-8-14-7-10-19(25-14)15-4-2-3-5-16(15)21/h2-12H,1H3,(H,23,24)/b11-8+ |

InChIキー |

UAKJVWUTSIBXCH-DHZHZOJOSA-N |

異性体SMILES |

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl)Cl |

正規SMILES |

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the chlorophenyl groups. The final step involves the formation of the acrylamide moiety through a condensation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance the sustainability of the production process.

化学反応の分析

科学研究への応用

N-(2-クロロ-4-メチルフェニル)-3-(5-(2-クロロフェニル)フラン-2-イル)アクリルアミドには、科学研究におけるいくつかの応用があります。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: 生化学プローブとしての可能性が調査されています。

医学: 抗炎症作用や抗がん作用を含む、治療上の特性について探求されています。

産業: 高度な材料や化学プロセスの開発に利用されています。

科学的研究の応用

N-(2-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

作用機序

類似化合物の比較

類似化合物

- N-(2-クロロフェニル)-3-(5-(2-クロロフェニル)フラン-2-イル)アクリルアミド

- N-(4-メチルフェニル)-3-(5-(2-クロロフェニル)フラン-2-イル)アクリルアミド

- N-(2-クロロ-4-メチルフェニル)-3-(5-フェニル)フラン-2-イル)アクリルアミド

独自性

N-(2-クロロ-4-メチルフェニル)-3-(5-(2-クロロフェニル)フラン-2-イル)アクリルアミドは、クロロフェニル部分とフラン部分を独自に組み合わせているため、独特の化学的および生物学的特性を有しています。特定の置換パターンと官能基により、さまざまな用途に役立つ化合物になります。

この記事では、N-(2-クロロ-4-メチルフェニル)-3-(5-(2-クロロフェニル)フラン-2-イル)アクリルアミドについて、その合成、反応、用途、作用機序、類似化合物との比較など、包括的な概要を説明します。

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

Furan vs. Thiophene Heterocycles

- Compound DM497 (): Replaces the furan ring with a thiophene. Thiophene’s larger atomic size (sulfur vs.

- Compound 28 (): Features a thiophene-acrylamide core with a morpholinophenyl group. The morpholino substituent improves solubility but may reduce target affinity compared to the chloro-methylphenyl group in the target compound .

Chlorophenyl vs. Other Aromatic Substituents

- 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2,4-dimethylphenyl)acrylamide (): Replaces the 2-chloro-4-methylphenyl group with a 2,4-dimethylphenyl group.

- N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (): Substitutes the acrylamide with an acetamide linker and introduces a fluorine atom. Fluorine’s electronegativity enhances binding to hydrophobic pockets, while the naphthalene group increases steric bulk, affecting pharmacokinetics .

Functional Group Modifications

Acrylamide vs. Sulfonyl or Carboxamide Derivatives

- Compounds 16c–16f (): Replace acrylamide with sulfonyl-linked groups. The sulfonyl moiety introduces strong electron-withdrawing effects, enhancing stability but reducing conformational flexibility compared to acrylamide .

- Step 1 compound (): Incorporates a furopyridine-carboxamide scaffold.

Amide Nitrogen Substituents

- Compound 27a (): Features a formyl-morpholinophenyl group on the amide nitrogen. The morpholino ring enhances solubility, while the formyl group may participate in Schiff base formation, unlike the inert chloro-methyl group in the target compound .

- N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide (): Uses a triazole-thioether substituent. The sulfur atoms increase metabolic stability but may introduce toxicity risks .

Table 1. Comparative Data

Key Observations :

- Electron-withdrawing groups (e.g., Cl, F) enhance target binding but may reduce solubility.

- Heterocyclic substitutions (furan vs. thiophene) modulate electronic properties and bioactivity.

生物活性

N-(2-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide is a synthetic organic compound belonging to the acrylamide class, characterized by its complex structure featuring chlorinated phenyl groups and a furan ring. This compound has garnered attention for its potential applications in medicinal chemistry and materials science due to its unique structural properties and biological activity.

- Molecular Formula : CHClN O

- Molecular Weight : 372.2 g/mol

- CAS Number : 853356-02-2

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of compounds structurally related to N-(2-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide. For instance, a related compound demonstrated significant cytotoxic activity against HepG2 cells, with an IC value of 0.65 μM, indicating strong antiproliferative effects. This compound exhibited dual inhibition activity against histone deacetylases (HDAC1 and HDAC2), which are crucial targets in cancer therapy .

| Compound | IC (μM) | Target |

|---|---|---|

| N-(2-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide | TBD | TBD |

| Related Compound 6a | 0.65 | HepG2 Cells |

| SAHA (Reference Compound) | 2.91 | HDAC |

The anticancer activity of similar compounds appears to be mediated through apoptosis induction and cell cycle arrest. Specifically, studies indicate that these compounds can induce G2/M phase arrest in cancer cells, leading to increased apoptosis as evidenced by elevated levels of caspase 3/7 activation .

Structure-Activity Relationship (SAR)

The unique structural features of N-(2-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide may influence its biological activity significantly. The presence of multiple chlorinated phenyl groups and the furan moiety can alter electronic properties, potentially enhancing interaction with biological targets.

Comparison with Similar Compounds

A comparison of related compounds reveals variations in biological activity based on structural modifications:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(5-Chloro-2-methoxyphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide | Methoxy group instead of methyl | Different electronic properties |

| N-(5-Chloro-2-methoxyphenyl)-3-(2-furyl)acrylamide | Lacks chlorinated phenyl group | Simpler structure may lead to different reactivity |

Case Studies

- Cytotoxicity in HepG2 Cells : A study evaluated the cytotoxic effects of various acrylamide derivatives, including those similar to N-(2-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide. The results indicated significant inhibition of cell proliferation, suggesting potential for development as anticancer agents .

- Mechanistic Insights : Further research into the mechanism revealed that these compounds could activate apoptotic pathways through mitochondrial pathways, emphasizing their potential as therapeutic agents in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。